molecular formula C12H12BrNO2 B1600587 Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate CAS No. 91844-20-1

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate

Cat. No.: B1600587
CAS No.: 91844-20-1
M. Wt: 282.13 g/mol
InChI Key: RLEUBLNVHZTFOH-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structural Studies : Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate has been synthesized and studied for its molecular and crystal structure. For instance, Luo et al. (2019) reported the synthesis of a similar compound, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6- dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, and analyzed its structure using X-ray analysis and vibrational spectral studies (Luo, Ma, Zhou, & Huang, 2019).

Anti-Viral and Anti-Bacterial Studies

  • Anti-Hepatitis B Virus Activities : Compounds similar to this compound have been evaluated for their potential anti-viral activities, particularly against Hepatitis B Virus (HBV). Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates, showing significant anti-HBV activity (Zhao, Zhao, Chai, & Gong, 2006).

  • Inhibition of Bacterial Growth : Segraves and Crews (2005) investigated brominated tryptophan derivatives from Thorectandra and Smenospongia sponges, yielding compounds that inhibited the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).

Pharmacological Research

  • Pharmacotherapy of Inflammatory Diseases : Peduto et al. (2014) presented a series of ethyl 5-hydroxyindole-3-carboxylate derivatives that efficiently inhibit human 5-lipoxygenase, an enzyme involved in pro-inflammatory leukotrienes' biosynthesis. This has implications for the pharmacotherapy of inflammatory and allergic diseases (Peduto et al., 2014).

Chemical Synthesis and Applications

  • Applications in Chemical Synthesis : this compound and related compounds find applications in various chemical syntheses. For example, Allin et al. (2005) discussed the use of aryl radical building blocks for cyclisation onto azoles, an important process in synthesizing tri- and tetra-cyclic heterocycles (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Properties

IUPAC Name

ethyl 5-bromo-1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEUBLNVHZTFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469848
Record name Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91844-20-1
Record name Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In dimethylformamide (5 mL), combine ethyl 5-bromo-1H-indole-2-carboxylate (1.00 g, 13.7 mmole), potassium carbonate (1.4 g, 10 mmole), and methyl iodide (280 μL, 4.50 mmole). Heat the mixture to 50° C. for 18 hours. Cool to room temperature and partition between EtOAc and water. Extract with EtOAc (3×), wash with brine (3×), dry (MgSO4) and concentrate to provide crude material. The crude material is purified on 120 g silica gel with 0 to 50% EtOAc in heptane to give 850 mg (81%) of the title compound. ES/MS m/e (81Br) 284.0 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
280 μL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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